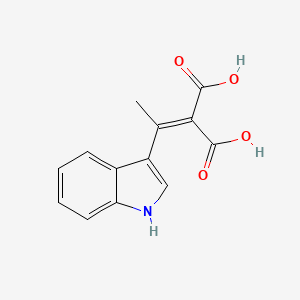
2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
描述
准备方法
The synthesis of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid typically involves the condensation of indole-3-carboxaldehyde with malonic acid in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
化学反应分析
2-(1-(1H-Indol-3-yl)ethylidene)malonic acid undergoes various chemical reactions, including:
科学研究应用
2-(1-(1H-Indol-3-yl)ethylidene)malonic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
2-(1-(1H-Indol-3-yl)ethylidene)malonic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: A precursor in the synthesis of various indole derivatives.
Indole-3-acetaldehyde oxime: An intermediate in the biosynthesis of indole-3-acetic acid.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
生物活性
2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is synthesized through the condensation reaction of indole-3-carboxaldehyde with malonic acid, typically under reflux conditions in the presence of a base. The resulting product exhibits a range of biological effects, including antiviral, anti-inflammatory, and anticancer properties.
The chemical structure of this compound can be represented as follows:
This compound features an indole ring, which is known for its ability to interact with various biological targets. The synthesis process generally involves:
- Condensation Reaction : Indole-3-carboxaldehyde reacts with malonic acid.
- Reflux Conditions : The reaction mixture is heated to promote the formation of the desired compound.
- Purification : The final product is purified through recrystallization.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study reported that this compound showed potent cytotoxic effects against various cancer cell lines, including:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against human glioblastoma U251 cells and melanoma WM793 cells, indicating strong antiproliferative activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed:
- Minimum Inhibitory Concentration (MIC) : The MIC against MRSA was found to be as low as 1 μg/mL, showcasing its potential as an effective antibacterial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Its mechanism of action involves modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The indole moiety allows for binding to various receptors and enzymes, influencing their activity. This interaction can lead to:
- Inhibition of Cell Proliferation : By affecting cell cycle regulation.
- Modulation of Signal Transduction Pathways : This includes pathways involved in inflammation and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated strong cytotoxicity against glioblastoma cells (IC50 < 10 µM). |
| Study B | Showed significant antibacterial activity against MRSA (MIC = 1 µg/mL). |
| Study C | Indicated anti-inflammatory properties through inhibition of NF-kB signaling pathway. |
属性
IUPAC Name |
2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-7(11(12(15)16)13(17)18)9-6-14-10-5-3-2-4-8(9)10/h2-6,14H,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLICVCMABOEGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)C(=O)O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















